5-Ethoxyspiro[2.3]hexan-1-amine hydrochloride
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Overview
Description
5-Ethoxyspiro[2.3]hexan-1-amine hydrochloride is a chemical compound with the molecular formula C8H15NO·HCl and a molecular weight of 177.67 g/mol . It is characterized by a spirocyclic structure, which is a unique arrangement where two rings are connected through a single atom. This compound is typically found in a powdered form and is used in various scientific research applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethoxyspiro[2.3]hexan-1-amine hydrochloride involves several steps, starting with the formation of the spirocyclic core. This can be achieved through a cyclization reaction where a suitable precursor undergoes intramolecular nucleophilic substitution. The ethoxy group is introduced via an etherification reaction, and the amine group is added through reductive amination. The final step involves the formation of the hydrochloride salt by reacting the free amine with hydrochloric acid .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes precise control of temperature, pressure, and the use of catalysts to accelerate the reactions. The final product is purified through crystallization or chromatography techniques to achieve the desired purity level .
Chemical Reactions Analysis
Types of Reactions
5-Ethoxyspiro[2.3]hexan-1-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amine or alcohol derivatives .
Scientific Research Applications
5-Ethoxyspiro[2.3]hexan-1-amine hydrochloride is utilized in various scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in studies involving enzyme inhibition and receptor binding.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Ethoxyspiro[2.3]hexan-1-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows for unique binding interactions, which can modulate the activity of these targets. This modulation can lead to various biological effects, depending on the specific pathway involved .
Comparison with Similar Compounds
Similar Compounds
- 5-Methoxyspiro[2.3]hexan-1-amine hydrochloride
- 5-Propoxyspiro[2.3]hexan-1-amine hydrochloride
- 5-Butoxyspiro[2.3]hexan-1-amine hydrochloride
Uniqueness
5-Ethoxyspiro[2.3]hexan-1-amine hydrochloride is unique due to its specific ethoxy group, which imparts distinct chemical and biological properties. This makes it particularly valuable in research applications where these properties are desired .
Properties
IUPAC Name |
5-ethoxyspiro[2.3]hexan-2-amine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO.ClH/c1-2-10-6-3-8(4-6)5-7(8)9;/h6-7H,2-5,9H2,1H3;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJTKYHQTFHMCAX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1CC2(C1)CC2N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.67 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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